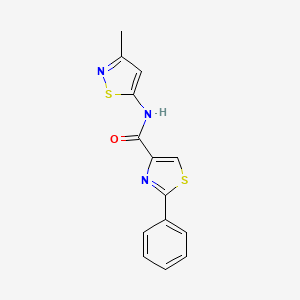

N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related thiazole carboxamide derivatives and their synthesis, properties, and applications, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of related nitrogen-rich energetic compounds and N-arylthiazole-5-carboxamides involves multi-step processes starting from basic organic or heterocyclic compounds. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole uses diaminomaleodinitrile as a starting material in a three-step synthesis . Similarly, eco-friendly conditions were employed to synthesize N-phenylthiazole-5-carboxamide derivatives with high yield . These methods often involve nucleophilic substitution reactions and are optimized for factors such as temperature and solvent use .

Molecular Structure Analysis

The molecular structure of thiazole carboxamide derivatives is characterized using techniques like Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and single-crystal X-ray diffraction . These compounds often exhibit non-planar structures with distinct molecular shapes, which can be confirmed through crystallographic studies .

Chemical Reactions Analysis

The chemical reactivity of thiazole carboxamide derivatives can be inferred from their synthesis routes and the functional groups present in their structures. The presence of amide, thiazole, and other heterocyclic moieties suggests potential for various chemical reactions, including further functionalization and participation in the formation of complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole carboxamide derivatives are determined through experimental and computational methods. The thermal stability is measured using differential scanning calorimetry (DSC), and properties like density and enthalpy of formation can be calculated using computational chemistry software . Photophysical properties, including absorption and fluorescence, are studied using UV-visible and fluorescence spectral studies . These compounds also exhibit specific sensitivities to impact and friction, which are important considerations for their practical applications .

Applications De Recherche Scientifique

Synthesis Methodologies and Intermediate Applications

Research on related compounds has explored the synthesis and potential applications of various thiazole and isothiazole derivatives. An efficient two-step synthesis method involving intramolecular copper-catalyzed cyclization has been developed for creating 2-phenyl-4,5-substituted oxazoles, which are closely related to N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide. This process allows for the introduction of various functionalities at specific positions on the oxazole ring, potentially offering a pathway for the synthesis of this compound and its analogs. The method is noted for its efficiency and versatility, making it valuable for the preparation of compounds with potential pharmacological activities (Kumar et al., 2012).

Pharmacological Research

A study on 3-phenyl-5-isothiazole carboxamides, which share a core structural similarity with this compound, found these compounds to be potent allosteric antagonists of mGluR1, with good pharmacokinetic properties. This research highlights the potential for compounds within this chemical class to serve as templates for the development of new pharmacological agents, possibly including those targeting other receptors or biological pathways (Fisher et al., 2012).

Mécanisme D'action

Target of Action

Compounds structurally similar to n-benzyl substituted phenethylamines, such as 2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25cn-nboh), have been found to exhibit dramatic selectivity for 5-ht2a receptors . These receptors play a crucial role in the modulation of various cognitive and physiological processes, including mood, cognition, and perception .

Mode of Action

Similar compounds have been found to interact with their targets, such as the 5-ht2a receptors, resulting in various changes in the organism .

Biochemical Pathways

Compounds that target 5-ht2a receptors are known to affect serotonin signaling pathways, which play a crucial role in various physiological processes, including mood regulation, sleep, and appetite .

Result of Action

Compounds that target 5-ht2a receptors can have a broad range of effects, including changes in mood, cognition, and perception .

Propriétés

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c1-9-7-12(20-17-9)16-13(18)11-8-19-14(15-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBKYKWKWMSIGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2537680.png)

![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)

![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)

![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)